

properties of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid

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An In-depth Technical Guide on **4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound belonging to the pyrimidine family. Its structure is characterized by a pyrimidine core substituted with two chlorine atoms, a methylthio group, and a carboxylic acid group. These reactive sites make it a versatile and valuable intermediate in synthetic organic chemistry. For drug development professionals, this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The chlorinated pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active agents, and this particular derivative offers multiple points for chemical modification to explore structure-activity relationships (SAR) in drug discovery campaigns.

Physicochemical Properties

Comprehensive physicochemical data for **4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid** is not extensively available in public literature. However, its fundamental properties have been identified.

Table 1: Core Properties of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid

Property	Value	Reference(s)
IUPAC Name	4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid	
Synonyms	4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid	
CAS Number	313339-35-4	[1]
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O ₂ S	[1]
Molecular Weight	239.08 g/mol	[1]
Purity (Typical)	≥97%	[1]
Appearance	Solid (form not specified)	
Melting Point	Data not available in cited literature	
Boiling Point	Data not available in cited literature	

| Solubility | Data not available in cited literature | |

For comparative purposes, the properties of several closely related structural analogues are provided below.

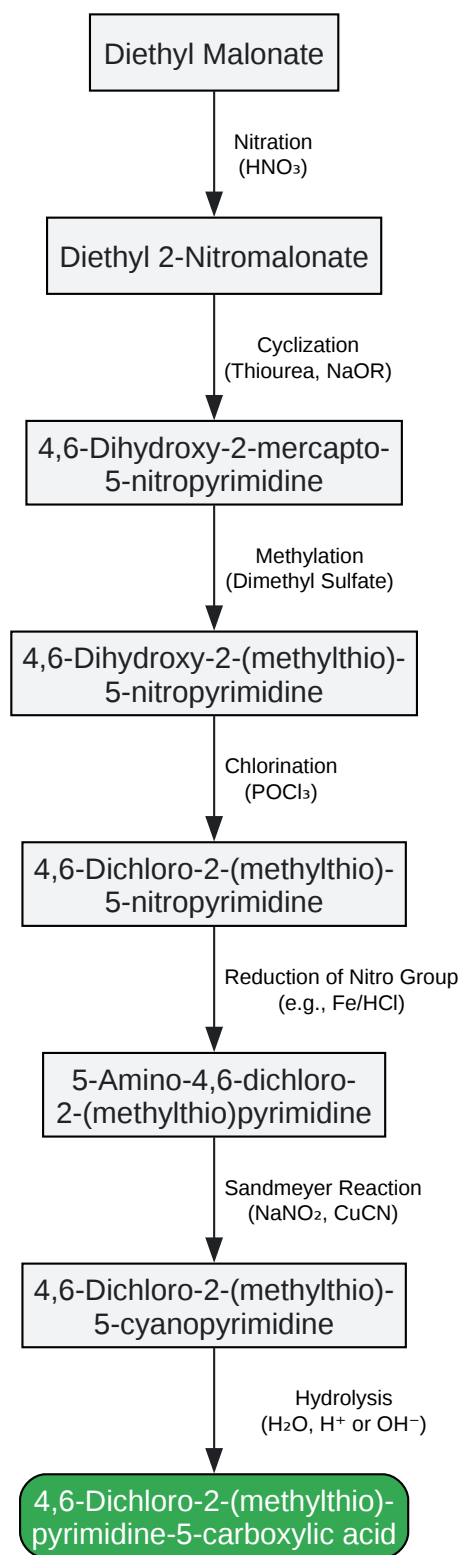
Table 2: Physicochemical Properties of Related Pyrimidine Analogues

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Reference(s)
4,6-Dichloro-2-(methylthio)pyrimidine	C ₅ H ₄ Cl ₂ N ₂ S	195.07	38-42	135-136 (at 14 mmHg)	[2]
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine	C ₆ H ₆ Cl ₂ N ₂ S	209.10	58-62	Not available	

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | C₆H₃Cl₂N₃S | 220.08 | 106-110 | Not available | |

Synthesis and Chemical Reactivity

A specific, peer-reviewed synthesis protocol for **4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid** is not readily available. However, a plausible synthetic route can be constructed based on established methodologies for functionalizing the pyrimidine core. The general strategy involves the formation of the substituted pyrimidine ring, followed by chlorination and functional group manipulation. A representative synthesis starting from diethyl malonate is outlined below, adapted from procedures for analogous compounds.[3]



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Caption: A potential multi-step synthetic pathway to the target compound.

Representative Experimental Protocol

The following protocol is a representative, multi-step procedure derived from analogous syntheses.^{[3][4]} Researchers should optimize conditions and verify intermediates at each stage.

Step 1: Synthesis of 4,6-Dihydroxy-2-(methylthio)pyrimidine This intermediate can be prepared from the reaction of diethyl malonate with S-methylisothioureia sulfate in the presence of a base like sodium ethoxide.

Step 2: Nitration at the C5 Position The pyrimidine ring is activated towards electrophilic substitution.

- To a cooled solution of 4,6-dihydroxy-2-(methylthio)pyrimidine in sulfuric acid, add fuming nitric acid dropwise while maintaining a low temperature (0-5 °C).
- Allow the reaction to stir at room temperature for several hours until TLC indicates completion.
- Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.
- Filter, wash with cold water, and dry the solid product.

Step 3: Chlorination of the Hydroxy Groups

- Suspend the 5-nitro derivative in an excess of phosphorus oxychloride (POCl_3), optionally with a catalytic amount of N,N-dimethylaniline.^[3]
- Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours.^[3]
- After cooling, carefully quench the excess POCl_3 by slowly pouring the mixture into ice water.
- Extract the product, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, with an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Reduction of the Nitro Group and Conversion to Carboxylic Acid The nitro-group can be converted to the carboxylic acid via a multi-step process involving reduction to an amine, diazotization, substitution with a nitrile (Sandmeyer reaction), and subsequent hydrolysis.

- **Reduction:** Reduce the nitro group to an amine using a standard method, such as iron powder in acetic acid or catalytic hydrogenation, to yield 5-amino-4,6-dichloro-2-(methylthio)pyrimidine.
- **Conversion to Carboxylic Acid:** The resulting amine can be converted to the carboxylic acid via hydrolysis of a nitrile intermediate. This involves diazotization followed by a Sandmeyer reaction using copper(I) cyanide, and then acidic or basic hydrolysis of the resulting nitrile to afford the final product.

Biological Activity and Applications in Drug Discovery

While there is no specific biological activity reported for **4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid** itself, its structural framework is of significant interest to medicinal chemists. The pyrimidine core is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.

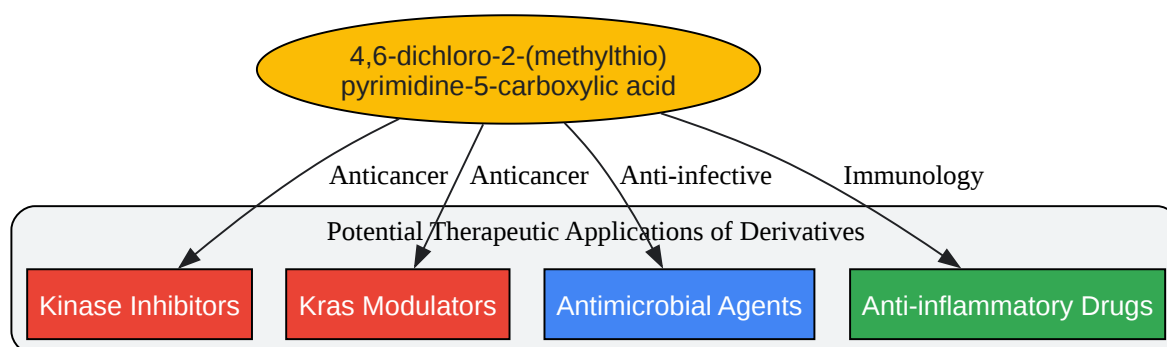
Primary Application: Chemical Intermediate The primary value of this compound is as a versatile chemical intermediate. Its three distinct functional regions—the two chlorine atoms, the methylthio group, and the carboxylic acid—can be selectively modified to generate large libraries of novel compounds for biological screening.

- **C4/C6 Chlorides:** These are excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol substituents.
- **C2-Methylthio Group:** This group can be oxidized to a sulfoxide or sulfone, which then becomes a good leaving group for introducing other functionalities.^[4]
- **C5-Carboxylic Acid:** This group is ideal for forming amide bonds, esters, or other derivatives, enabling linkage to other molecules or pharmacophores.

Research has shown that the parent compound, 4,6-dichloro-2-(methylthio)pyrimidine, is a useful intermediate for synthesizing Kras protein modulators, which are investigated in cancer research.[5]

Potential Therapeutic Areas Based on the Pyrimidine Scaffold Derivatives synthesized from this intermediate could be explored for a wide range of biological activities, including:

- Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites in cancer chemotherapy.[6]
- Antimicrobial Agents: The pyrimidine nucleus is central to various antibacterial and antifungal drugs.[7]
- Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents.[7]
- Antiviral Activity: Pyrimidine analogues are a cornerstone of antiviral therapy, particularly as nucleoside reverse transcriptase inhibitors.



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Caption: Potential applications for derivatives of the title compound.

Conclusion

4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid is a strategically important molecule for chemical and pharmaceutical research. While its intrinsic biological activity and detailed physicochemical properties are not well-documented, its value as a highly adaptable synthetic intermediate is clear. The presence of multiple, differentially reactive sites allows for the systematic development of diverse compound libraries. For scientists in drug discovery, this compound represents a gateway to novel pyrimidine-based therapeutics targeting a wide spectrum of diseases, from cancer to infectious diseases. Further characterization and exploration of this compound's reactivity are warranted to fully unlock its potential.

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